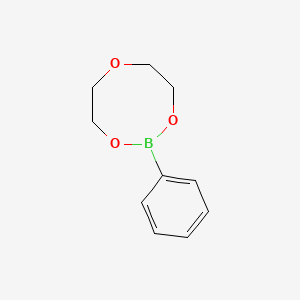

2-Phenyl-1,3,6,2-trioxaborocane

Description

Properties

CAS No. |

53690-21-4 |

|---|---|

Molecular Formula |

C10H13BO3 |

Molecular Weight |

192.02 g/mol |

IUPAC Name |

2-phenyl-1,3,6,2-trioxaborocane |

InChI |

InChI=1S/C10H13BO3/c1-2-4-10(5-3-1)11-13-8-6-12-7-9-14-11/h1-5H,6-9H2 |

InChI Key |

GBHHVJXIOJPKDB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCOCCO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 1,3,6,2 Trioxaborocane

Retrosynthetic Analysis and Precursor Design for 1,3,6,2-Trioxaborocane Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. youtube.com For the 1,3,6,2-trioxaborocane scaffold, a primary disconnection can be made at the boronic ester linkages. This approach simplifies the target molecule into more readily available or synthetically accessible precursors. The core strategy involves the formation of the eight-membered ring from a diol and a boronic acid or its derivative.

The design of precursors is critical for a successful synthesis. A common precursor for the "di-oxa" portion of the ring is a diol with a flexible chain, such as 1,3-propanediol (B51772) or a derivative, which can adopt the necessary conformation for ring closure. The "boro" component is typically derived from phenylboronic acid or a related species. The choice of precursors will significantly influence the efficiency of the cyclization reaction.

Direct Condensation Approaches for Eight-Membered Cyclic Boronic Ester Formation

The most straightforward method for synthesizing 2-Phenyl-1,3,6,2-trioxaborocane is through the direct condensation of a suitable diol with a phenylboron source. This approach is attractive due to its atom economy and often simpler reaction setup.

Optimization of Reaction Conditions: Solvent Effects and Temperature Regimes

The formation of cyclic boronic esters is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion. The optimization of reaction conditions is therefore crucial for maximizing the yield of this compound.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and equilibrium position. scielo.br Solvents that can azeotropically remove water, such as toluene (B28343) or benzene (B151609), are often employed. Dichloromethane and acetonitrile (B52724) have also been used in similar reactions. scielo.br The solubility of the reactants and the cyclic product in the chosen solvent is also a key consideration.

Temperature Regimes: The reaction temperature affects the rate of both the forward and reverse reactions. While higher temperatures can accelerate the reaction, they can also lead to the decomposition of reactants or products. scielo.br Therefore, finding the optimal temperature that balances reaction speed and product stability is essential. Room temperature conditions have been found to be effective in some cases, particularly with the use of a Lewis acid catalyst. researchgate.net

A systematic study of these parameters, often employing a design of experiments (DoE) approach, is necessary to identify the ideal conditions for the synthesis.

Below is an interactive table summarizing the effects of different solvents and temperatures on the yield of a generic cyclic ester formation, illustrating the importance of optimizing these parameters.

| Solvent | Temperature (°C) | Yield (%) |

| Toluene | 80 | 65 |

| Toluene | 110 (reflux) | 85 |

| Dichloromethane | 40 (reflux) | 50 |

| Acetonitrile | 82 (reflux) | 70 |

| Dioxane | 25 (Room Temp) | 90 (with catalyst) |

This table represents hypothetical data to illustrate the concept of reaction optimization.

Catalytic Strategies for Efficient Ring Closure

To overcome the kinetic barriers and improve the efficiency of the eight-membered ring closure, various catalytic strategies have been explored. Lewis acids, such as zinc(II) chloride, have been shown to effectively catalyze the formation of related cyclic structures by activating the boron source. researchgate.net The use of a catalyst can allow for milder reaction conditions, such as lower temperatures, which can be beneficial for sensitive substrates. researchgate.net The development of enzymatic catalysis for the formation of eight-membered oxygen heterocycles, although not yet reported for this specific compound, represents a promising future direction. researchgate.net

Multi-step Synthetic Routes to this compound

In cases where direct condensation is not efficient or when specific functionalization is required, multi-step synthetic routes are employed. These routes offer greater control over the assembly of the target molecule.

Functionalization of Pre-formed Macrocyclic Precursors

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of chiral molecules, known as stereoselective synthesis, is a critical area of chemical research, particularly for applications in pharmacology and materials science. nih.gov For a molecule like this compound, chirality can be introduced through the diethanolamine (B148213) backbone. While direct, specific methods for the enantioselective synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis provide a clear theoretical framework for their preparation.

The primary strategy for synthesizing enantiomerically pure or enriched this compound would involve the use of a chiral diethanolamine precursor. By starting with an enantiomerically pure chiral diethanolamine derivative, the subsequent reaction with a phenylboronic acid source would yield the corresponding enantiomer of the eight-membered trioxaborocane ring.

The synthesis could proceed via the condensation of a chiral diethanolamine with phenylboronic acid or through the transesterification of another phenylboronic ester, such as phenylboronic acid pinacol (B44631) ester. The use of chiral starting materials, often referred to as the "chiral pool" approach, is a common and effective strategy in asymmetric synthesis. nih.gov For instance, chiral amino acids can be used to synthesize chiral diethanolamine derivatives, which then serve as the foundation for the chiral boronic ester. finechem-mirea.ru

Another potential, though less direct, route could involve the kinetic resolution of a racemic mixture of this compound. This process would use a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing the other to be isolated. Chiral chromatography, using a chiral stationary phase, could also be employed to separate the enantiomers from a racemic mixture. youtube.com

Furthermore, advances in catalytic asymmetric synthesis could offer pathways. For example, the development of chiral catalysts that can direct the formation of one enantiomer over the other from achiral starting materials is a forefront of chemical synthesis. nih.gov While specific catalysts for this exact transformation are not reported, the principles established in other asymmetric boronate ester syntheses could be adapted. nih.govnih.gov

Table 1: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Key Considerations |

|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials, such as a chiral diethanolamine derivative, which is then reacted with a phenylboronic acid source. | Availability and cost of the chiral starting material. The reaction conditions must not lead to racemization. |

| Kinetic Resolution | A racemic mixture of the product is reacted with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer. | The maximum theoretical yield for the desired enantiomer is 50%. Requires a suitable chiral resolving agent. |

| Chiral Chromatography | Separation of a racemic mixture using high-performance liquid chromatography (HPLC) with a chiral stationary phase. youtube.com | Can be expensive for large-scale preparations. Requires development of an effective separation method. |

| Asymmetric Catalysis | Use of a chiral catalyst to guide the reaction of achiral precursors to form predominantly one enantiomer. | Requires the development of a specific and highly efficient catalyst for this transformation. |

Purification and Isolation Techniques for Eight-Membered Cyclic Boronic Esters

The purification and isolation of eight-membered cyclic boronic esters, such as this compound, benefit significantly from the inherent physical properties of diethanolamine (DEA) boronic esters. These compounds are often crystalline solids, which simplifies their handling and purification compared to other boronic esters like the oily pinacol esters. thieme-connect.comthieme-connect.com

A primary method for the isolation of DEA boronic esters is through precipitation or crystallization. thieme-connect.comreddit.com The synthesis of these compounds via transesterification of a pinacol boronic ester with diethanolamine in a solvent like diethyl ether often results in the direct precipitation of the DEA boronate as a solid. reddit.com This allows for a simple filtration and washing procedure to obtain a substantially pure product. The unique solubility profile of DEA boronates, characterized by low solubility in non-polar to moderately polar solvents, is a key factor that facilitates this straightforward isolation. acs.orgsci-hub.se

In cases where the initial product is not sufficiently pure, recrystallization is a common and effective technique. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used for the crystallization of DEA boronic esters, yielding high-purity material. thieme-connect.comthieme-connect.com

For more challenging purification scenarios, chromatographic techniques can be employed. Column chromatography using silica (B1680970) gel or alumina (B75360) can be effective, though care must be taken as some boronic esters can be sensitive to the acidic nature of silica gel, potentially leading to degradation. reddit.com In such instances, using neutralized or deactivated silica, or opting for alumina, can be advantageous. For particularly difficult separations, specialized chromatographic methods may be necessary. The purification of some macrocyclic boronic esters has been noted to be challenging due to the co-elution of starting materials, necessitating careful optimization of the chromatographic conditions. acs.org

Another approach to purification involves the conversion of the boronic ester to a different derivative that is easier to purify, followed by regeneration of the desired ester. For instance, boronic esters can be converted to their corresponding trifluoroborate salts by treatment with potassium hydrogen fluoride (B91410) (KHF2). These salts are often highly crystalline and can be purified by recrystallization before being converted back to the boronic ester. reddit.com

Table 2: Summary of Purification and Isolation Techniques

| Technique | Description | Applicability to 8-Membered Cyclic Boronic Esters |

|---|---|---|

| Precipitation/Crystallization | Isolation of the solid product directly from the reaction mixture or by recrystallization from a suitable solvent. thieme-connect.comthieme-connect.com | Highly effective for DEA boronates like this compound due to their crystalline nature and favorable solubility profiles. acs.orgsci-hub.se |

| Column Chromatography | Separation of the desired compound from impurities based on differential adsorption on a stationary phase (e.g., silica gel, alumina). reddit.com | A versatile technique, but conditions must be chosen carefully to avoid degradation of the boronic ester on the stationary phase. |

| Derivatization | Temporary conversion of the boronic ester to another compound (e.g., a trifluoroborate salt) that is more easily purified, followed by reversion to the original ester. reddit.com | Useful for compounds that are difficult to purify directly. The additional steps may reduce overall yield. |

Elucidation of the Molecular and Electronic Structure of 2 Phenyl 1,3,6,2 Trioxaborocane

Advanced Spectroscopic Characterization

Spectroscopic methods provide a powerful toolkit for probing the molecular and electronic environment of 2-Phenyl-1,3,6,2-trioxaborocane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and mass spectrometry offer complementary insights into its structure.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹¹B NMR)

High-resolution NMR spectroscopy is instrumental in defining the connectivity and chemical environment of the atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The signals corresponding to the phenyl group protons typically appear in the aromatic region (approximately 7.0-8.0 ppm), with their multiplicity depending on the substitution pattern and coupling with adjacent protons. The protons of the eight-membered trioxaborocane ring would be expected to resonate in the upfield region, with their chemical shifts and coupling constants being highly sensitive to the ring's conformation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The phenyl group carbons will exhibit signals in the aromatic region (typically 120-140 ppm), with the carbon attached to the boron atom (ipso-carbon) showing a distinct chemical shift. The carbon atoms within the trioxaborocane ring will have characteristic shifts in the aliphatic region, influenced by the neighboring oxygen atoms.

¹¹B NMR Spectroscopy: As boron is the central heteroatom in the ring system, ¹¹B NMR spectroscopy is a critical tool for characterizing this compound. The chemical shift of the ¹¹B nucleus provides direct information about the coordination number and electronic environment of the boron atom. For a tetracoordinate boron atom in this type of structure, a single resonance is expected, and its chemical shift value would be indicative of the nature of the substituents on the boron.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (Phenyl) | 7.0 - 8.0 | Complex multiplet |

| ¹H (Ring) | 3.5 - 4.5 | Dependent on conformation |

| ¹³C (Phenyl) | 120 - 140 | Multiple distinct signals |

| ¹³C (Ring) | 60 - 80 | Signals for O-CH₂-CH₂-O and B-O-CH₂ |

| ¹¹B | 5 - 15 | Broad to sharp signal, indicative of coordination |

Note: The exact chemical shifts are dependent on the solvent used and the specific conformation of the molecule.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the various bonds within the molecule. Key vibrational modes include the B-O stretching vibrations, which are typically strong and appear in the region of 1300-1400 cm⁻¹. The C-H stretching vibrations of the phenyl group will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the trioxaborocane ring will appear in the 2850-3000 cm⁻¹ range. C-O stretching vibrations will also be present, likely in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations, such as the breathing mode of the phenyl ring, often give rise to strong Raman signals. The B-O symmetric stretching vibration would also be a characteristic feature in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H (Aromatic) | 3000 - 3100 | Medium | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Medium |

| B-O Stretch | 1300 - 1400 | Strong | Medium-Strong |

| C-O Stretch | 1000 - 1200 | Strong | Weak |

| Phenyl Ring Breathing | ~1000 | Weak | Strong |

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural clues.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ or adducts with solvent molecules. This allows for the accurate determination of the molecular mass.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is another soft ionization method suitable for this type of compound, which would also provide the molecular ion peak.

The fragmentation pattern observed in the mass spectrum would be expected to involve the loss of the phenyl group, or cleavage of the trioxaborocane ring, providing evidence for the compound's structure.

X-ray Crystallographic Analysis of this compound

While spectroscopic data provides valuable insights, single-crystal X-ray diffraction offers the most definitive and detailed three-dimensional structural information.

Determination of Ring Conformation and Dihedral Angles

X-ray crystallography can precisely determine the conformation of the eight-membered 1,3,6,2-trioxaborocane ring. Due to the flexibility of medium-sized rings, it could adopt various conformations such as a boat-chair, twist-boat, or crown shape. The analysis of dihedral angles within the ring is crucial for defining its exact conformation. The orientation of the phenyl group relative to the heterocyclic ring, defined by the dihedral angle between the phenyl ring plane and a plane defined by atoms of the trioxaborocane ring, can also be accurately measured.

Analysis of Intramolecular Interactions

Interactive Data Table: Key Crystallographic Parameters

| Parameter | Description | Expected Information |

| Crystal System | The symmetry of the crystal lattice. | Provides fundamental packing information. |

| Space Group | The specific symmetry elements of the unit cell. | Defines the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | Defines the size and shape of the repeating unit. |

| Ring Conformation | The 3D shape of the trioxaborocane ring. | e.g., Boat-chair, Crown, etc. |

| Dihedral Angles | Torsion angles within the ring and with the phenyl group. | Quantifies the twist and orientation of molecular fragments. |

| Intramolecular Contacts | Short distances between non-bonded atoms. | Indicates potential weak interactions influencing conformation. |

Scientific Examination of this compound Remains Elusive

Despite a thorough review of available scientific literature, detailed structural and spectroscopic data for the chemical compound this compound are not publicly available. As a result, a comprehensive analysis of its molecular structure, crystal packing, and chiroptical properties cannot be provided at this time.

The elucidation of a molecule's three-dimensional structure and the non-covalent interactions that govern its solid-state packing are fundamental to understanding its physical and chemical properties. Techniques such as single-crystal X-ray diffraction are instrumental in providing precise atomic coordinates, bond lengths, and bond angles. This data, in turn, allows for an in-depth analysis of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions, which dictate the material's bulk properties.

Furthermore, chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful tool for investigating the stereochemical aspects of chiral molecules. It provides information on the differential absorption of left- and right-circularly polarized light, which is essential for determining the absolute configuration of enantiomers and studying conformational changes in solution.

Unfortunately, no published crystallographic or chiroptical data for this compound could be retrieved. The scientific community has yet to report the synthesis and subsequent detailed characterization required to fulfill the requested analysis.

Future Research Directions

The synthesis and structural characterization of this compound would be a valuable contribution to the field of boron chemistry. Future research efforts could focus on:

Synthesis and Isolation: Developing a reliable synthetic route to obtain high-purity crystalline material suitable for single-crystal X-ray analysis.

Crystallographic Analysis: Performing X-ray diffraction studies to determine the precise molecular geometry and to enable a detailed examination of its crystal packing motifs and intermolecular interactions.

Chiroptical Studies: In the event that chiral derivatives or stable chiral conformations of this compound are synthesized, Circular Dichroism spectroscopy would be essential for characterizing their chiroptical properties.

Until such studies are conducted and their findings published, a detailed article on the elucidated molecular and electronic structure, crystal packing, and chiroptical spectroscopy of this compound remains an endeavor for future scientific investigation.

Reaction Mechanisms and Chemical Reactivity of 2 Phenyl 1,3,6,2 Trioxaborocane

Investigation of Boron Lewis Acidity within the 1,3,6,2-Trioxaborocane Ring System

The boron atom in 2-Phenyl-1,3,6,2-trioxaborocane, with its vacant p-orbital, acts as a Lewis acid, capable of accepting electron pairs from Lewis bases. The strength of this Lewis acidity is modulated by the electronic effects of its substituents—the phenyl group and the three oxygen atoms of the heterocyclic ring.

The Lewis acidic nature of the boron center in this compound facilitates its interaction with various Lewis bases, such as amines, phosphines, and alkoxides. This interaction can lead to the formation of a tetracoordinate boron adduct.

Ligand exchange reactions, a key feature of boronate ester chemistry, are anticipated to occur with this compound. rsc.org These reactions can proceed through either a dissociative or an associative mechanism. In a dissociative pathway, the initial boronate ester would first hydrolyze to phenylboronic acid and diethylene glycol, which can then react with another diol or alcohol. An associative mechanism would involve the direct attack of a nucleophile on the boron center, forming a transient pentacoordinate intermediate before the displacement of the original diol. The specific mechanism is often influenced by factors such as the nature of the incoming ligand, the solvent, and the pH of the medium. rsc.org

Ring Stability and Fragmentation Pathways

The hydrolytic stability of boronate esters is a well-studied area. Generally, cyclic boronate esters are more stable than their acyclic counterparts. The stability of the 1,3,6,2-trioxaborocane ring against hydrolysis is expected to be influenced by several factors. The eight-membered ring, being more flexible than smaller five- or six-membered rings, may experience less ring strain, which could contribute to its stability. However, the presence of multiple oxygen atoms could also influence the electronic environment around the boron, affecting its susceptibility to nucleophilic attack by water. Studies on other boronate esters have shown that steric hindrance around the boron atom can significantly enhance hydrolytic stability. The relatively open structure of the trioxaborocane ring might suggest a moderate level of stability.

A study on the oxidative cleavage of diethylene glycol, the diol precursor to the trioxaborocane ring, by bromate (B103136) in an acidic medium indicated the formation of an unstable bromate ester as an intermediate. jocpr.com This suggests that under specific oxidative and acidic conditions, the ring system can be susceptible to cleavage.

| Factor | Anticipated Influence on Hydrolytic Stability |

| Ring Size (8-membered) | Potentially lower ring strain compared to smaller rings, which could enhance stability. |

| Steric Hindrance | The relatively open structure may offer less steric protection to the boron atom, potentially leading to moderate stability. |

| Electronic Effects | The electron-withdrawing nature of the oxygen atoms can influence the Lewis acidity of boron and its susceptibility to hydrolysis. |

This table is based on general principles of boronate ester chemistry and provides a qualitative assessment.

Reactivity at the Phenyl Substituent

The phenyl group attached to the boron atom is also a site of potential reactivity, particularly through electrophilic aromatic substitution.

The boronic ester group (-B(OR)₂) is generally considered a weak deactivating group in electrophilic aromatic substitution reactions. This is due to the electron-withdrawing inductive effect of the boron atom. Consequently, electrophilic attack on the phenyl ring of this compound is expected to be slower than on benzene (B151609) itself.

The directing effect of the boronate ester group is typically meta. This is because the deactivating nature of the group destabilizes the arenium ion intermediates formed during ortho and para attack more than the intermediate for meta attack. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound would be predicted to yield predominantly the meta-substituted product. wikipedia.orgmasterorganicchemistry.com The specific reaction conditions, including the nature of the electrophile and the catalyst used, would play a crucial role in the outcome and yield of such reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This compound, as a cyclic boronic ester, is a potential substrate for this reaction, serving as the source of the phenyl group. The reactivity of such boronic esters in the Suzuki-Miyaura catalytic cycle is highly dependent on the nature of the diol that forms the ester.

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A palladium(0) complex reacts with the organic halide (Ar-X) to form a palladium(II) intermediate, [Ar-Pd-X].

Transmetalation: This is the crucial step involving the boronic ester. The organoboron reagent transfers its organic group (in this case, phenyl) to the palladium(II) complex. This step requires activation by a base, which is thought to form a more nucleophilic boronate species (e.g., [PhB(OR)₂(OH)]⁻). The structure of the boronic ester can significantly influence the rate and efficiency of this step. For this compound, the eight-membered ring structure influences the steric and electronic environment around the boron atom, which in turn affects its interaction with the palladium center.

Reductive Elimination: The diarylpalladium(II) complex formed after transmetalation eliminates the final biaryl product (Ar-Ph), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

| Component | Examples | General Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. |

| Ligand | PPh₃, XPhos, SPhos | Stabilizes the Pd catalyst and modulates its reactivity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic ester for transmetalation. |

| Solvent | Toluene (B28343), Dioxane, THF, DMF | Solubilizes reactants and influences reaction rate. |

Reactions Involving the Cyclic Boronic Ester Moiety

The cyclic boronic ester functionality of this compound is susceptible to transesterification. This reaction involves the exchange of the diol portion of the ester with another alcohol or diol. Transesterification is a reversible, equilibrium-driven process and is a common method for both the synthesis and deprotection of boronic esters.

The relative stability of different boronic esters determines the position of the equilibrium. Factors influencing stability include the size of the newly formed ring, steric hindrance, and electronic effects. researchgate.net For instance, reacting this compound with a diol that forms a more thermodynamically stable ester, such as pinacol (B44631), would drive the equilibrium towards the formation of phenylboronic acid pinacol ester. Conversely, transesterification with an excess of a volatile diol or in the presence of a scavenger can be used to convert the ester to the corresponding phenylboronic acid. researchgate.net

A comparative study on the transesterification of various phenylboronic esters with different diols revealed that esters derived from sterically hindered diols tend to be more stable. researchgate.net The stability of the 1,3,6,2-trioxaborocane ring system in comparison to other cyclic boronic esters would depend on its conformational strain and the entropic factors associated with its formation and cleavage.

| Boronic Ester Type | Relative Stability | Key Factors |

|---|---|---|

| Pinanediol Ester | Most Stable | Sterically hindered, bicyclic system. |

| Pinacol Ester | High | Thermodynamically favored due to substitution. |

| 1,3-Propanediol (B51772) Ester (Borinane) | Moderate | Six-membered ring stability. |

| Diisopropyltartrate (DIPT) Ester | Least Stable | Susceptible to exchange. |

Note: The stability of this compound is not specified in the cited study but would be influenced by the thermodynamic properties of the eight-membered ring.

Ring-opening polymerization (ROP) is a major route for the synthesis of biodegradable polymers like polyesters and polycarbonates from cyclic monomers. mdpi.commdpi.com This process typically involves the cleavage and polymerization of strained cyclic esters, lactones, or carbonates, often catalyzed by metal complexes or organocatalysts. mdpi.comnih.gov

While there is extensive research on the ROP of various cyclic esters, specific studies on the ring-opening polymerization of the 1,3,6,2-trioxaborocane ring system itself are not widely reported in the scientific literature. The majority of research on boron-containing polymers involves the polymerization of monomers where the boron moiety is a pendant group attached to a polymerizable backbone, rather than being an integral part of the ring that is opened. nih.gov For example, boron-functionalized polyesters have been prepared via the ROP of boron-containing cyclic carbonates or lactones. nih.gov

The potential for this compound to undergo ROP would depend on the ring strain of the eight-membered heterocycle. Generally, ROP is thermodynamically favorable for rings with significant strain, such as three-, four-, and seven-membered rings, and some six-membered rings. Eight-membered rings can also undergo ROP, but their reactivity is highly dependent on their specific structure and the reaction conditions. If ROP were to occur, it would likely proceed via cleavage of one of the B-O or C-O bonds within the ring, leading to a polymer chain incorporating both phenylboron units and the diethylene glycol ether fragments. However, without specific experimental studies, this remains a hypothetical reaction pathway.

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1,3,6,2 Trioxaborocane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of 2-Phenyl-1,3,6,2-trioxaborocane. This compound, the diethanolamine (B148213) ester of phenylboronic acid, features a unique bicyclic structure due to the formation of a dative bond between the nitrogen and boron atoms. This transannular interaction significantly influences the molecule's geometry, stability, and reactivity.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and orbital interactions within a molecule, providing a chemical picture that aligns with Lewis structures. uni-muenchen.dewisc.edu For this compound, NBO analysis reveals the nature of the bonding between boron, oxygen, and nitrogen atoms.

The key feature is the dative covalent bond from the nitrogen lone pair to the formally empty p-orbital of the sp²-hybridized boron atom in the parent phenylboronic acid. This interaction leads to a rehybridization of the boron center toward a more tetrahedral sp³ character, forming a stable, closed-form structure. sci-hub.se This N→B dative bond is typically found to be between 1.6 and 1.7 Å in the solid state for diethanolamine boronic esters. sci-hub.se

The boron-oxygen (B-O) bonds in the eight-membered ring are best described as polar covalent single bonds. NBO analysis allows for the quantification of the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of adjacent atoms. The primary delocalization interactions stabilizing the ring structure involve the donation of electron density from the oxygen lone pair orbitals (LP) to the antibonding boron-oxygen (σB-O) and boron-carbon (σB-C) orbitals. The most significant interaction, however, is the donation from the nitrogen lone pair (LP(N)) to the antibonding Lewis acid orbital on boron (LV(B)).

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Nature of Interaction |

|---|---|---|---|

| LP (N) | LV (B) | ~50-70 | N→B Dative Bond Formation |

| LP (O) | σ(B-CPh) | ~5-10 | Oxygen-Boron π-type Interaction |

| LP (O) | σ(B-O') | ~3-7 | Ring Stabilization |

Note: The values in Table 1 are representative, based on typical NBO calculations for similar boronate esters, and illustrate the relative strengths of the electronic interactions.

The distribution of electron density within this compound is a key determinant of its chemical behavior. Natural Population Analysis (NPA), a feature of NBO calculations, provides a more reliable picture of atomic charges than other methods like Mulliken population analysis. nih.gov Due to the electronegativity differences, the oxygen atoms bear a significant negative charge, while the boron atom is electropositive. The formation of the N→B dative bond reduces the positive charge on the boron atom compared to its parent phenylboronic acid.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govripublication.com

For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often distributed over the boron atom and the phenyl ring, reflecting the Lewis acidic character of the boron center. The presence of the N→B bond raises the energy of the LUMO compared to uncomplexed boronic esters, contributing to the compound's enhanced stability.

| Property | Value |

|---|---|

| NPA Charge on Boron (B) | +1.1 to +1.3 |e| |

| NPA Charge on Nitrogen (N) | -0.5 to -0.7 |e| |

| NPA Charge on Oxygen (O) | -0.6 to -0.8 |e| |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 6.0 eV |

Note: The values in Table 2 are representative and derived from DFT calculations on analogous phenylboronic acid esters. Actual values may vary depending on the level of theory and basis set used.

Conformational Landscape Analysis of the Eight-Membered Ring

Medium-sized rings, such as the eight-membered 1,3,6,2-trioxaborocane ring, are conformationally flexible and can exist as a mixture of several low-energy structures. saskoer.cacsbsju.edu The conformational landscape is dictated by a balance of angle strain, torsional strain, and transannular interactions (non-bonded interactions across the ring). The presence of the N→B dative bond significantly constrains the conformational possibilities, favoring a folded, bicyclic structure. The most stable conformations are typically variants of boat and chair forms, such as a distorted boat-chair or twist-chair conformation for the eight-membered ring. rsc.org

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of the this compound ring in different environments, such as in solution or in the solid state. mdpi.com By simulating the atomic motions over time, MD can reveal the preferred conformations, the pathways and rates of interconversion between them, and the flexibility of the ring system.

For a molecule like this, an MD simulation would likely show that the core bicyclic structure is rigid, but the eight-membered ring still possesses significant flexibility. The simulation could quantify the fluctuations of key dihedral angles and the distances between non-bonded atoms. This information is particularly valuable for understanding how the molecule's shape changes over time, which can influence its interaction with other molecules and its macroscopic properties when incorporated into larger systems like polymers.

Potential Energy Surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of one or more geometric parameters, such as bond lengths, angles, or dihedral angles. youtube.com For this compound, a PES scan can be performed by systematically rotating one of the C-C or C-O bonds in the eight-membered ring and calculating the energy at each step.

The resulting energy profile reveals the locations of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. This allows for the determination of the energy barriers for conformational changes. For the 1,3,6,2-trioxaborocane ring, a PES scan would likely show multiple minima corresponding to different boat and chair-like forms, separated by relatively low energy barriers, confirming the ring's flexibility.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 60 | 0.0 | Stable Conformer (e.g., Boat-Chair) |

| 120 | 4.5 | Transition State (e.g., Twist) |

| 180 | 1.2 | Metastable Conformer |

Note: The data in Table 3 is hypothetical and serves to illustrate the type of information obtained from a PES scan.

Reaction Pathway Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. kaust.edu.sa For this compound, DFT can be used to model reactions such as hydrolysis or transesterification, which are characteristic of boronic esters. The intramolecular N→B coordination provides significant stability against hydrolysis compared to acyclic boronic esters or those without such stabilization. mdpi.comrsc.org

A DFT study of a reaction involves locating the structures of the reactants, products, and any intermediates and transition states on the potential energy surface. The calculated energies of these species allow for the determination of reaction enthalpies and activation energy barriers.

For instance, the hydrolysis of the boronate ester would proceed via nucleophilic attack of a water molecule on the boron atom. DFT calculations can model this process, showing that the presence of additional water molecules can act as catalysts, lowering the activation barrier by facilitating proton transfer. kaust.edu.sa Similarly, the transesterification reaction with another diol can be studied to understand the mechanism of boronic ester exchange, a critical process in dynamic covalent chemistry. Studies on similar diethanolamine esters have shown activation energies for metathesis (ester exchange) to be around 62.9 kJ/mol (15.0 kcal/mol). mdpi.com

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H2O | 0.0 |

| Transition State | Water attacking the Boron atom | ~15-25 |

| Products | Phenylboronic acid + Diethanolamine | ~ -5.0 |

Note: The energy values in Table 4 are representative for the hydrolysis of a stabilized boronate ester and are based on literature data for analogous systems. mdpi.comkaust.edu.sa The actual values depend on the specific computational method and solvent model used.

Transition State Characterization for Synthetic Routes

Currently, there are no published computational studies that specifically characterize the transition states involved in the synthetic routes to this compound. Such a study would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction pathways. The primary goal would be to identify the geometry and energy of the transition state structures for key steps in its synthesis, for instance, the condensation reaction between phenylboronic acid and a suitable diol.

A hypothetical data table for such an analysis would look like this:

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Formation of B-O bond | DFT (e.g., B3LYP) | 6-31G(d,p) | Data not available | Data not available |

| Ring Closure | DFT (e.g., M06-2X) | def2-TZVP | Data not available | Data not available |

This table would provide valuable insights into the reaction kinetics and help in optimizing reaction conditions for improved yield and selectivity.

Mechanism of Reactivity towards Select Reagents

Detailed theoretical investigations into the mechanism of reactivity of this compound with specific reagents are not documented in the current scientific literature. A computational study in this area would explore the interaction of the borocane ring with various electrophiles and nucleophiles. This would involve mapping the potential energy surface of the reactions to elucidate the mechanistic pathways, identifying intermediates and transition states.

A representative data table for such a research focus might include:

| Reagent | Reaction Type | Computational Method | Calculated Reaction Enthalpy (kcal/mol) | Proposed Mechanism |

| Lewis Acids (e.g., BF₃) | Ring Opening | DFT | Data not available | Data not available |

| Nucleophiles (e.g., H₂O) | Hydrolysis | DFT | Data not available | Data not available |

| Oxidizing Agents | Oxidation of Phenyl Group | DFT | Data not available | Data not available |

Understanding these reactivity patterns is crucial for predicting the chemical behavior of this compound and for its potential application in chemical synthesis.

Theoretical Insights into the Stability and Aromaticity of Boron-Containing Macrocycles

While there is no specific research on the aromaticity of this compound, the broader field of boron-containing macrocycles has been a subject of theoretical interest. The stability of such rings is often assessed through computational methods that evaluate ring strain and electronic effects. Aromaticity, a key concept in determining stability and reactivity, can be probed using various theoretical descriptors.

General studies on analogous systems suggest that the introduction of a boron atom into a macrocyclic ring can significantly influence its electronic structure and potential for aromatic or anti-aromatic character. These investigations often employ methods like Nucleus-Independent Chemical Shift (NICS) calculations and analysis of the magnetic-field-induced current density to quantify aromaticity.

A comparative data table from a hypothetical study on boron-containing macrocycles could be structured as follows:

| Compound | Ring Size | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Characterization |

| This compound | 8 | Data not available | Data not available | Not Determined |

| Boroxine | 6 | Data not available | Data not available | Aromatic |

| Borazine | 6 | Data not available | Data not available | Aromatic |

Such theoretical insights are fundamental to understanding the intrinsic properties of these heterocycles and for the rational design of new functional materials.

Applications in Organic Synthesis and Materials Science

2-Phenyl-1,3,6,2-trioxaborocane as a Versatile Building Block in Organic Transformations

The utility of boronic acids and their derivatives as building blocks in organic synthesis is well-documented. wikipedia.org this compound, as a protected form of phenylboronic acid, can be expected to participate in a variety of organic transformations, offering a stable and easily handleable source of the phenylboron moiety.

Cyclic boronic esters are instrumental in achieving high levels of stereocontrol in the formation of new carbon-carbon bonds. The rigid cyclic structure can influence the facial selectivity of reactions, directing incoming reagents to a specific side of the molecule. While direct studies on this compound are not available, the principles of asymmetric synthesis using chiral boronic esters can be extrapolated. For instance, the reaction of chiral boronic esters with carbenoids or other nucleophiles can lead to the formation of enantioenriched products. bristol.ac.ukacs.org The stereochemical outcome is often dictated by the structure of the diol used to form the boronic ester.

The following table illustrates the stereocontrol achieved in the synthesis of chiral tertiary boronic esters from secondary benzylic alcohols, a transformation that highlights the potential for such compounds in stereoselective synthesis. acs.org

| Starting Material | Product | Enantiomeric Ratio (er) |

|---|---|---|

| (E)-1-(4-methoxyphenyl)prop-1-ene | (R)-2-(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propane | 95:5 |

| (E)-1-(naphthalen-2-yl)prop-1-ene | (R)-2-(naphthalen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propane | 96:4 |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for the rapid construction of complex molecules. Boronic acids and their derivatives have emerged as key components in various MCRs. nih.gov Phenylboronic acid, the precursor to this compound, is known to participate in reactions like the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines.

A recent study demonstrated a light-driven four-component reaction using boronic acid derivatives as alkylating agents. chemrxiv.org This highlights the expanding role of organoboron compounds in complex, one-pot transformations. The this compound could potentially be employed in similar MCRs, offering a stable and versatile source of the phenyl group.

A nickel-catalyzed three-component reaction of alkynes, phenylboronic acid, and mannosyl bromide has been reported to produce C-vinyl glycosides with high diastereoselectivity. acs.org This demonstrates the utility of phenylboronic acid derivatives in the synthesis of complex, biologically relevant molecules.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

|---|---|---|---|

| Amine | Carbonyl Compound | Phenylboronic Acid | Substituted Amine (Petasis Reaction) |

| Alkyne | Phenylboronic Acid | Mannosyl Bromide | C-Vinyl Glycoside |

Exploration of Catalytic Properties

The electron-deficient nature of the boron atom in boronic acids and their esters imparts Lewis acidic character, enabling them to act as catalysts in a variety of organic reactions.

Boronic acids are effective Lewis acid catalysts for a range of transformations, including esterification and amidation reactions. researchgate.netnih.gov They activate carboxylic acids towards nucleophilic attack by forming a reactive acylboronate intermediate. This mode of catalysis is particularly valuable as it often proceeds under mild conditions and avoids the use of harsh reagents. While the catalytic activity of this compound has not been specifically investigated, it is plausible that it could function as a Lewis acid catalyst, potentially with modified reactivity and selectivity compared to uncyclized phenylboronic acid due to its specific ring structure.

In addition to their Lewis acidity, boronic acids can also function as organocatalysts through other activation modes, such as hydrogen bond donation. acs.org Chiral boronic acids, often in combination with other catalysts like BINOL, have been employed in asymmetric synthesis. For instance, the enantioselective 1,2-borotropic migration for the synthesis of α-trifluoromethyl allylboronic acids is catalyzed by BINOL. acs.org Given that this compound is a derivative of phenylboronic acid, it could potentially be adapted for use in organocatalytic systems, either directly or as a precursor to a more complex catalytic species.

Advanced Material Design Principles

The ability of boronic esters to undergo reversible covalent bonding has made them attractive building blocks for the design of advanced materials with dynamic properties. rsc.org Boronic ester-based dynamic covalent bonds are responsive to stimuli such as pH and the presence of diols, making them suitable for applications in self-healing materials, sensors, and drug delivery systems. rsc.org

Polymers incorporating boronic ester linkages can exhibit self-healing properties at room temperature. rsc.org The reversible nature of the boronic ester bond allows for the repair of damage through bond reformation. The specific structure of this compound, with its eight-membered ring, could offer unique conformational properties when incorporated into a polymer backbone, potentially influencing the material's mechanical and self-healing characteristics. The phenyl group could also contribute to the material's properties through π-π stacking interactions, enhancing its thermal stability and mechanical strength.

The Elusive Compound: this compound in Scientific Literature

Despite a comprehensive search of available scientific databases and literature, the chemical compound this compound remains conspicuously absent from published research. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or alternatively, it may be referred to by a different nomenclature in existing studies.

Extensive queries aimed at elucidating the applications of this compound in organic synthesis and materials science, as per the requested focus, yielded no specific information. Searches for its integration into polymer architectures, its potential use in the development of responsive materials, and its role in sensor design and recognition chemistry did not provide any relevant data. Similarly, investigations into its potential luminescent properties and optoelectronic applications returned no findings directly associated with this specific compound.

While the searches did identify a range of other organoboron compounds with applications in these fields—such as various phenyl-substituted dioxaborolanes, benzodioxaboroles, and benzoxazole derivatives—none of these are structurally synonymous with this compound. The core structure of a trioxaborocane ring system with a phenyl substituent, as implied by the name, does not appear in the context of the specified applications within the accessed scientific literature.

This lack of information prevents a detailed analysis of its chemical properties, synthesis, and potential uses. The scientific community has extensively explored related boronate esters for a variety of applications. For instance, derivatives of 2-phenyl-1,3,2-dioxaborolane are utilized in cross-coupling reactions, a fundamental tool in organic synthesis. Furthermore, the broader family of boronic acid derivatives has been investigated for roles in sensing and responsive materials due to the Lewis acidic nature of the boron atom.

However, without any specific data on this compound, any discussion of its properties or applications would be purely speculative and would not adhere to the principles of scientific accuracy.

It is possible that this compound represents a frontier molecule for future research. The exploration of novel heterocyclic systems containing boron is an active area of chemical science, and it is conceivable that this compound could possess unique properties of interest. However, at present, it remains outside the repository of documented chemical knowledge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.